3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Description
3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C15H19FN4S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H19FN4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H19FN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h6-9,12H,1-5,10,17H2 |
InChI Key |
GIQUICCRBDAQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a thiol-ene reaction, where the thiol group reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Similar structure but with a different position of the fluorine atom.
3-Cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole: Similar structure but with an ethyl group instead of an amine group.
Uniqueness
3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the triazole ring provides stability and resistance to metabolic degradation .
Biological Activity
3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that enhances its potential as a therapeutic agent. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is . The presence of a cyclohexyl group contributes to its lipophilicity, while the fluorobenzyl sulfanyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL | |
| Candida albicans | 500 μg/mL |
The MIC values indicate that 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has moderate activity against Candida species and varying effectiveness against bacteria.
Antifungal Activity
The antifungal properties of this compound have been assessed in vitro. It has shown moderate activity against several fungal pathogens, particularly those belonging to the Candida genus.
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. This compound has been tested against various cancer cell lines, demonstrating notable cytotoxicity.
These IC50 values suggest that the compound exhibits promising anticancer activity compared to established chemotherapeutics.
The mechanism by which 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine exerts its biological effects involves interaction with various biological macromolecules. The triazole ring is known to inhibit enzymes by binding to their active sites or altering their conformations. This interaction is critical for its antimicrobial and anticancer activities.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of triazole derivatives:
- Antimicrobial Studies : A comparative study showed that triazole derivatives exhibited superior antimicrobial activity against resistant strains of bacteria compared to conventional antibiotics .
- Anticancer Efficacy : In a study involving multiple cancer cell lines, compounds similar to 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine demonstrated IC50 values significantly lower than those of reference drugs like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
